
2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide can be analyzed using various methods such as FT-IR, 1H & 13C NMR, HRMS, and single crystal X-ray diffraction analysis . The molecular formula is C20H31N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
Impurities Detection in Pharmaceutical Compounds
- Identification in Repaglinide: A study by Kancherla et al. (2018) identified impurities in Repaglinide, an anti-diabetic drug, using ultra-performance liquid chromatography. They isolated and characterized several impurities, including 4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide, a compound structurally similar to 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide. This research contributes to understanding impurities in pharmaceutical compounds, improving drug purity and safety (Kancherla et al., 2018).
Development of PET Radiotracers
- PET Tracers for Tumor Diagnosis: Research by Abate et al. (2011) on hybrid structures of σ2 receptor ligands, including compounds structurally related to 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide, revealed their potential as candidates for developing PET tracers useful in tumor diagnosis. This highlights the significance of these compounds in developing advanced diagnostic tools in oncology (Abate et al., 2011).
Exploration in Neuropharmacology
- Dopamine Receptor Ligands: A study by Leopoldo et al. (2002) explored the structural modification of benzamides to achieve affinity for dopamine receptors. They found that certain benzamide derivatives, similar in structure to 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide, displayed high affinity for dopamine D3 receptors. This research is crucial in understanding the potential therapeutic applications of these compounds in neuropharmacology (Leopoldo et al., 2002).
Synthesis of Novel Compounds
Creation of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from benzamide structures, showcasing the versatility of benzamides in creating diverse chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) synthesized new pyridine derivatives, structurally related to benzamides, and evaluated their antimicrobial activity. This demonstrates the potential of benzamide derivatives in developing new antimicrobial agents (Patel et al., 2011).
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of 2-Ethoxy-N-((1-(piperazin-1-YL)cyclohexyl)methyl)benzamide could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on its safety and potential hazards, as well as its uses in the management of allergies, hay fever, angioedema, and urticaria .
Propiedades
IUPAC Name |
2-ethoxy-N-[(1-piperazin-1-ylcyclohexyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-25-18-9-5-4-8-17(18)19(24)22-16-20(10-6-3-7-11-20)23-14-12-21-13-15-23/h4-5,8-9,21H,2-3,6-7,10-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQFHHCYQKYDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(3As,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2418861.png)
![5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2418862.png)
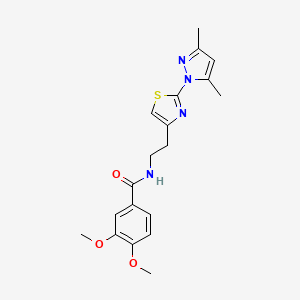
![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)
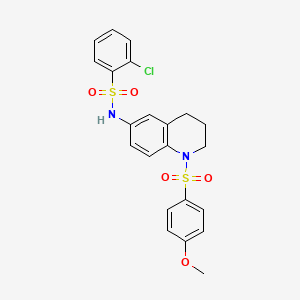

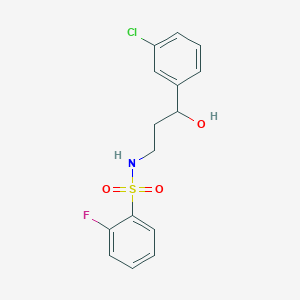

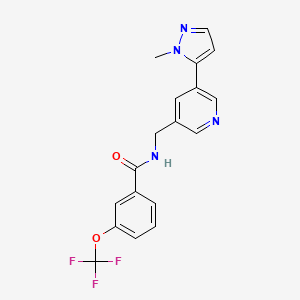
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
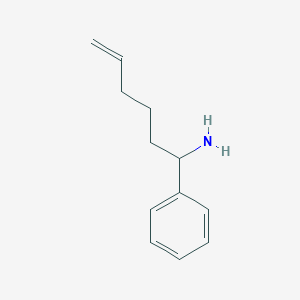
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)
![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)